molecular formula C17H13Cl2N5O3S B12130235 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B12130235
M. Wt: 438.3 g/mol
InChI Key: YFTSWXQPQZGLAY-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the dichlorophenyl group and the benzodioxole moiety. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, dichlorophenyl group, and benzodioxole moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H13Cl2N5O3S

Molecular Weight

438.3 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C17H13Cl2N5O3S/c18-9-1-3-11(12(19)5-9)16-22-23-17(24(16)20)28-7-15(25)21-10-2-4-13-14(6-10)27-8-26-13/h1-6H,7-8,20H2,(H,21,25)

InChI Key

YFTSWXQPQZGLAY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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